2-(2,4,5-trichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
Beschreibung
2-(2,4,5-Trichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is a halogenated acetamide derivative characterized by a 2,4,5-trichlorophenoxy moiety linked to an acetamide group, where the nitrogen atom is substituted with a 3-(trifluoromethyl)phenyl ring.
Eigenschaften
IUPAC Name |
2-(2,4,5-trichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3F3NO2/c16-10-5-12(18)13(6-11(10)17)24-7-14(23)22-9-3-1-2-8(4-9)15(19,20)21/h1-6H,7H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBVXTPQOMYESI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10307239 | |
| Record name | 2-(2,4,5-trichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10307239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2377-27-7 | |
| Record name | NSC190489 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190489 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2,4,5-trichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10307239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,4,5-TRICHLOROPHENOXY)-3'-(TRIFLUOROMETHYL)ACETANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5-trichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 2,4,5-trichlorophenol with 3-(trifluoromethyl)aniline in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4,5-trichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
2-(2,4,5-trichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2,4,5-trichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following table and analysis compare 2-(2,4,5-trichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide with key analogs based on molecular structure, substituents, and applications:
Key Structural and Functional Differences:
- Substituent Effects: The 3-(trifluoromethyl)phenyl group in the target compound enhances lipophilicity and metabolic stability compared to the 5-chloro-2-methylphenyl group in or the hydrophilic 2-hydroxyethyl in . Heterocyclic Derivatives: Compounds like incorporate benzothiazole rings, which may improve binding affinity in biological systems compared to phenyl-based analogs.
Synthesis and Yield :
Applications :
- Agricultural analogs (e.g., alachlor ) highlight the role of chloroacetamides in herbicides, while hydroxylated versions (e.g., ) serve as synthetic intermediates. The target compound’s trifluoromethyl group may position it for specialized applications, such as protease inhibition or material science.
Research Findings and Inferred Properties
- Toxicity Considerations: The 2,4,5-trichlorophenoxy group is associated with endocrine disruption in structurally related compounds, warranting further toxicological studies .
- Crystallography and Stability : Hydrogen-bonding patterns (as discussed in ) may differ between hydroxyethyl- and aryl-substituted analogs, affecting crystallization behavior and shelf stability.
Biologische Aktivität
2-(2,4,5-trichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide, with the CAS number 2377-27-7, is a synthetic compound that has garnered attention for its potential biological activities. Its molecular formula is C15H9Cl3F3NO2, and it has a molecular weight of 398.592 g/mol. This compound is primarily studied for its pharmacological properties, particularly in the context of cancer research and as a potential therapeutic agent.
| Property | Value |
|---|---|
| Molecular Formula | C15H9Cl3F3NO2 |
| Molecular Weight | 398.592 g/mol |
| CAS Number | 2377-27-7 |
| Appearance | White crystalline powder |
| Purity | ≥99% |
| LogP | 5.756 |
| Density | 1.531 g/cm³ |
| Boiling Point | 510ºC at 760 mmHg |
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its role as a kinase inhibitor. It has shown promise in inhibiting c-KIT kinase activity, which is significant in various cancers, including gastrointestinal stromal tumors (GISTs). The compound's structure facilitates its interaction with the ATP-binding site of the kinase, leading to its inhibitory effects.
The mechanism by which 2-(2,4,5-trichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide exerts its biological effects can be summarized as follows:
- Kinase Inhibition : The compound acts as a type II kinase inhibitor, binding to the c-KIT kinase and preventing its activation.
- Selectivity : It exhibits selectivity against various drug-resistant mutants of c-KIT, enhancing its potential therapeutic efficacy.
- Antitumor Activity : In preclinical models, it has demonstrated significant antitumor activity against tumors driven by c-KIT mutations.
Case Studies
- In Vivo Efficacy : In studies involving mice models with c-KIT mutations (T670I, D820G), treatment with this compound resulted in reduced tumor growth and improved survival rates compared to control groups .
- Pharmacokinetics : The pharmacokinetic profile of the compound shows favorable absorption and distribution characteristics across different animal models, indicating its potential for effective systemic delivery .
- Comparative Studies : When compared to other known c-KIT inhibitors like imatinib, this compound exhibited superior potency against certain resistant mutations, suggesting a possible role in overcoming treatment resistance in GISTs .
Safety and Toxicology
While the biological efficacy is promising, safety assessments are crucial for any therapeutic candidate. Preliminary toxicology studies indicate that at therapeutic doses, the compound displays a manageable safety profile with minimal adverse effects reported in animal models.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
